molecular formula C9H10N4O B2854530 2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one CAS No. 2175978-57-9

2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2854530
CAS No.: 2175978-57-9
M. Wt: 190.206
InChI Key: ZDQYZABFKVFCOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound that features both pyrazole and pyridazinone rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring, a five-membered ring containing two nitrogen atoms, and the pyridazinone ring, a six-membered ring with two nitrogen atoms, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a suitable dihydropyridazinone precursor. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process. For example, the use of FeCl3 and polyvinyl pyrrolidine (PVP) has been reported to accelerate the addition of pyrazole derivatives to double bonds, followed by intramolecular cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The pyrazole and pyridazinone rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance the reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the pyrazole or pyridazinone rings.

Scientific Research Applications

2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound fits into the active site of the enzyme LmPTR1, characterized by lower binding free energy, which inhibits the enzyme’s function . The exact pathways and molecular targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one is unique due to the combination of pyrazole and pyridazinone rings, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

2-(2-pyrazol-1-ylethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c14-9-3-1-4-11-13(9)8-7-12-6-2-5-10-12/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQYZABFKVFCOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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